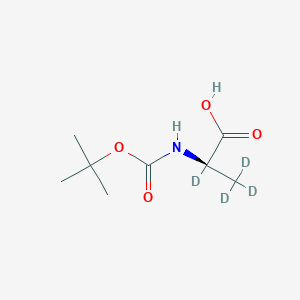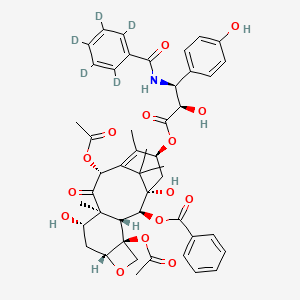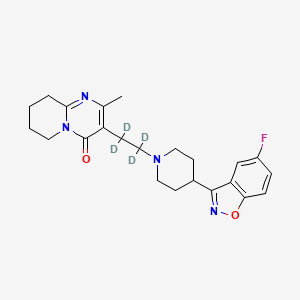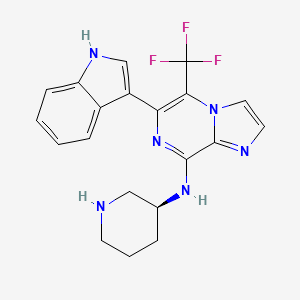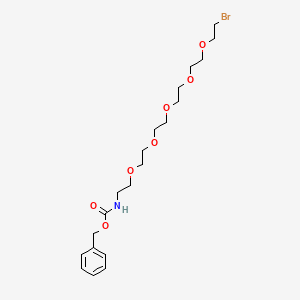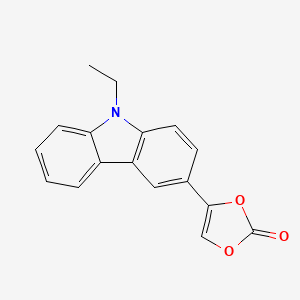
photoCORM-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
photoCORM-2 is a carbon monoxide releasing molecule (CORM) that is activated by light. This compound is particularly significant due to its ability to release carbon monoxide in a controlled manner upon exposure to light, making it a valuable tool in various scientific research applications. Carbon monoxide, despite its toxicity, has therapeutic potential, and this compound allows for precise delivery of this gas in biological systems .
Preparation Methods
The synthesis of photoCORM-2 involves several steps. One common method includes the preparation of a rhenium complex. For instance, rhenium dodecacarbonyl is refluxed with 2,2’-bipyridine in 2-chloroethanol to form a yellow solid, which is then further reacted with tris(hydroxymethyl)phosphine in tetrahydrofuran to yield the final product . This process requires careful control of reaction conditions, including temperature and solvent purity, to ensure the desired product is obtained.
Chemical Reactions Analysis
photoCORM-2 undergoes various chemical reactions, primarily driven by light activation. The key reaction is the release of carbon monoxide upon exposure to visible light. This reaction can be influenced by the presence of different reagents and conditions. For example, in the presence of palladium catalysts, this compound can facilitate aminocarbonylation reactions, leading to the formation of functionalized amides . The major product of these reactions is typically the desired amide compound, with carbon monoxide being released as a byproduct.
Scientific Research Applications
photoCORM-2 has a wide range of applications in scientific research. In chemistry, it is used as a source of carbon monoxide for various synthetic transformations. In biology and medicine, this compound is explored for its potential therapeutic effects, particularly its anti-tumor activity . The ability to release carbon monoxide in a controlled manner makes it a valuable tool for studying the effects of this gas in cellular systems and tissues. Additionally, this compound is used in industrial applications where controlled carbon monoxide release is required .
Mechanism of Action
The mechanism of action of photoCORM-2 involves the release of carbon monoxide upon exposure to light. This process is facilitated by the photolysis of the carbonyl ligands in the compound. The released carbon monoxide can then interact with various molecular targets, including hemoglobin and other metalloproteins . This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses, depending on the specific molecular pathways involved.
Comparison with Similar Compounds
photoCORM-2 is unique among carbon monoxide releasing molecules due to its activation by visible light. Other similar compounds include flavonol-based photoCORMs and manganese-based photoCORMs, which also release carbon monoxide upon light activation . this compound stands out due to its good cellular uptake and real-time monitoring ability of carbon monoxide release by a color change approach . This makes it particularly useful for applications requiring precise control and monitoring of carbon monoxide delivery.
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(9-ethylcarbazol-3-yl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C17H13NO3/c1-2-18-14-6-4-3-5-12(14)13-9-11(7-8-15(13)18)16-10-20-17(19)21-16/h3-10H,2H2,1H3 |
InChI Key |
LNWWMBPIOGTCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


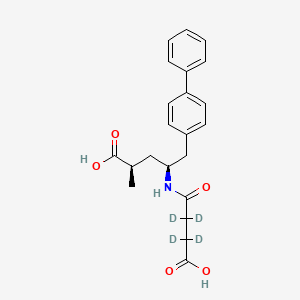

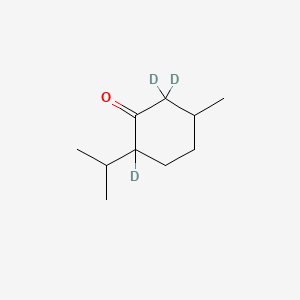
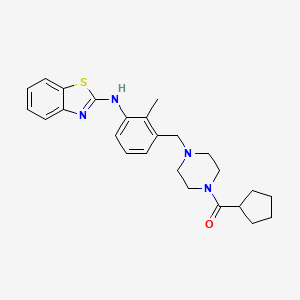

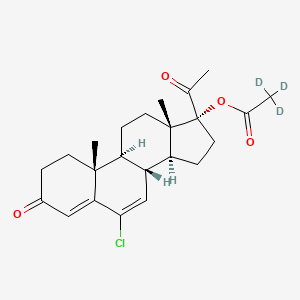
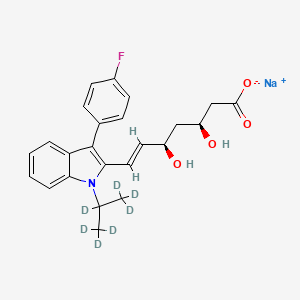
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)

